Cas no 2092417-52-0 (1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine)

1-(4-Methoxy-2-methylphenyl)cyclobutylmethanamine is a specialized organic compound featuring a cyclobutylmethanamine core substituted with a 4-methoxy-2-methylphenyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the methoxy and methyl groups on the aromatic ring enhances electron density, influencing reactivity and binding interactions. The cyclobutyl moiety contributes to conformational rigidity, potentially improving selectivity in target applications. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its balanced lipophilicity and steric profile can optimize pharmacokinetic properties. It is typically handled under controlled conditions due to its reactive amine functionality.
1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine structure
2092417-52-0 structure
Product name:1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine
CAS No:2092417-52-0
MF:C13H19NO
MW:205.296063661575
CID:6512247
PubChem ID:131294740

1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine
    • [1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
    • EN300-1766033
    • 2092417-52-0
    • Inchi: 1S/C13H19NO/c1-10-8-11(15-2)4-5-12(10)13(9-14)6-3-7-13/h4-5,8H,3,6-7,9,14H2,1-2H3
    • InChI Key: GFDKJUQAVLCVBR-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=C(C)C=1)C1(CN)CCC1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1766033-0.1g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
0.1g
$1005.0 2023-09-20
Enamine
EN300-1766033-2.5g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
2.5g
$2240.0 2023-09-20
Enamine
EN300-1766033-0.25g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
0.25g
$1051.0 2023-09-20
Enamine
EN300-1766033-10.0g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
10g
$4914.0 2023-05-27
Enamine
EN300-1766033-1g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
1g
$1142.0 2023-09-20
Enamine
EN300-1766033-1.0g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
1g
$1142.0 2023-05-27
Enamine
EN300-1766033-0.05g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
0.05g
$959.0 2023-09-20
Enamine
EN300-1766033-10g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
10g
$4914.0 2023-09-20
Enamine
EN300-1766033-5.0g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
5g
$3313.0 2023-05-27
Enamine
EN300-1766033-0.5g
[1-(4-methoxy-2-methylphenyl)cyclobutyl]methanamine
2092417-52-0
0.5g
$1097.0 2023-09-20

Additional information on 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine

Introduction to 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine (CAS No. 2092417-52-0)

1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine, with the Chemical Abstracts Service (CAS) number 2092417-52-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutyl and substituted phenyl moieties, which confer it with distinct chemical and biological properties. The compound's structure and functional groups make it a promising candidate for various applications, including as a potential therapeutic agent and as a building block in the synthesis of more complex molecules.

The chemical structure of 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine consists of a cyclobutyl ring attached to a methanamine group, with the phenyl ring substituted by a methoxy and methyl group. The cyclobutyl ring, being a four-carbon cyclic structure, introduces conformational constraints that can influence the compound's reactivity and biological activity. The methoxy and methyl substituents on the phenyl ring contribute to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Recent studies have explored the potential therapeutic applications of 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine. One notable area of research is its use as a lead compound in the development of novel analgesics. The compound has been shown to exhibit potent analgesic effects in preclinical models, suggesting its potential as a non-opioid pain reliever. This is particularly significant given the ongoing opioid crisis and the need for safer alternatives.

In addition to its analgesic properties, 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit key inflammatory pathways, such as the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB). These findings suggest that it may have potential applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine has also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety profile in long-term use.

In terms of synthetic methods, several approaches have been developed to synthesize 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with cyclobutanecarboxylic acid followed by reduction to form the desired amine. This synthetic route is efficient and scalable, making it suitable for large-scale production. Alternative synthetic strategies have also been explored to improve yield and reduce costs.

The biological activity of 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine has been attributed to its ability to interact with specific receptors or enzymes. For instance, it has been shown to bind to certain G-protein coupled receptors (GPCRs) involved in pain signaling pathways. Additionally, the compound may modulate ion channels or other cellular targets that play a role in inflammation and pain perception. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential.

In conclusion, 1-(4-methoxy-2-methylphenyl)cyclobutylmethanamine (CAS No. 2092417-52-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, highlighting its significance in the field.

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